molecular formula C7H6ClF2N B1361736 5-Chloro-2,4-difluorobenzylamine CAS No. 924818-16-6

5-Chloro-2,4-difluorobenzylamine

Cat. No.: B1361736
CAS No.: 924818-16-6
M. Wt: 177.58 g/mol
InChI Key: CZMMBJBQUHJIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-difluorobenzylamine is an organic compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to a benzylamine structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2,4-difluorobenzylamine typically involves the reduction of 5-Chloro-2,4-difluorobenzonitrile. One method includes the use of nitrile oxidoreductase, which reduces 5-Chloro-2,4-difluorobenzonitrile to this compound . This enzymatic reduction is advantageous due to its high conversion rate and environmentally friendly process.

Industrial Production Methods

For industrial-scale production, the reduction of 5-Chloro-2,4-difluorobenzonitrile can be carried out using hydrogen and a metal catalyst such as Raney nickel or ruthenium precursor catalysts. These methods, while effective, may involve the use of hazardous materials and require careful handling to avoid environmental pollution .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding nitro or nitrile compounds.

Scientific Research Applications

5-Chloro-2,4-difluorobenzylamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Fluorobenzylamine: Contains only one fluorine atom, resulting in different chemical properties and reactivity.

    5-Chloro-2-fluorobenzylamine: Similar structure but with only one fluorine atom, affecting its chemical behavior.

Uniqueness

5-Chloro-2,4-difluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and stability. This combination allows for versatile applications in various chemical reactions and industrial processes .

Properties

IUPAC Name

(5-chloro-2,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMMBJBQUHJIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649950
Record name 1-(5-Chloro-2,4-difluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924818-16-6
Record name 5-Chloro-2,4-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924818-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2,4-difluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.